molecular formula C9H13NO2S B13189430 (2,3-Dimethylphenyl)methanesulfonamide

(2,3-Dimethylphenyl)methanesulfonamide

Cat. No.: B13189430
M. Wt: 199.27 g/mol
InChI Key: WANNPRMPFYDBJK-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO2S. It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 2,3-dimethylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylphenyl)methanesulfonamide typically involves the reaction of 2,3-dimethylaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of 2,3-dimethylaniline to form the desired sulfonamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,3-Dimethylphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of certain enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • (2,4-Dimethylphenyl)methanesulfonamide
  • (3,4-Dimethylphenyl)methanesulfonamide
  • (2,5-Dimethylphenyl)methanesulfonamide

Comparison: (2,3-Dimethylphenyl)methanesulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different steric and electronic effects, leading to variations in its reactivity and interactions with biological targets .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

(2,3-dimethylphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-7-4-3-5-9(8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12)

InChI Key

WANNPRMPFYDBJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CS(=O)(=O)N)C

Origin of Product

United States

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